7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
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Properties
IUPAC Name |
7-bromo-2-chloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVBFWARNQVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392663-85-3 | |
| Record name | 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Promise
The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This nitrogen-containing bicyclic scaffold serves as a cornerstone for numerous approved drugs and continues to be a focal point for the development of novel therapeutic agents.[1] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This guide delves into the medicinal chemistry applications of the pyrido[1,2-a]pyrimidin-4-one scaffold, exploring its synthesis, diverse pharmacological activities, and the structure-activity relationships (SAR) that govern its therapeutic potential.
Synthetic Strategies: Building the Core
The construction of the pyrido[1,2-a]pyrimidin-4-one scaffold can be achieved through several synthetic routes. A common and efficient method involves a one-pot tandem copper-catalyzed C-N bond formation and intramolecular amidation reaction.[1] This approach offers operational simplicity, broad substrate scope, and good functional group tolerance, making it amenable to the generation of diverse compound libraries.[1]
General Experimental Protocol: Copper-Catalyzed Synthesis
A representative protocol for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones is as follows:
-
To a reaction vessel, add the substituted 2-halopyridine (1 mmol), (Z)-3-amino-3-arylacrylate ester (1.2 mmol), CuI (0.1 mmol), and a suitable ligand (e.g., L-proline, 0.2 mmol).
-
Add a base, such as K2CO3 (2 mmol), and a high-boiling point solvent like DMF.
-
Heat the reaction mixture at 130 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[1,2-a]pyrimidin-4-one derivative.[1]
Therapeutic Applications: A Scaffold of Diverse Activities
The pyrido[1,2-a]pyrimidin-4-one core has been successfully exploited to develop agents for a wide array of diseases, including cancer, inflammation, infectious diseases, and metabolic disorders.
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising framework for the design of potent anticancer agents.[2][3] Derivatives of this core have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
a) SHP2 Inhibition:
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation and survival pathways, making it an attractive target for cancer therapy.[2] A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and synthesized as novel allosteric SHP2 inhibitors.[2]
-
Mechanism of Action: These compounds induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[2] They have also been shown to downregulate the phosphorylation levels of downstream effectors like Akt and Erk1/2 in cancer cells.[2]
-
Structure-Activity Relationship (SAR): Molecular docking studies have revealed that the flexibility of the linker between the pyrido[1,2-a]pyrimidin-4-one core and an aryl group is crucial for potent inhibitory activity. For instance, the introduction of a sulfur atom as a linker enhanced the flexibility of the molecule, leading to improved enzymatic activity against SHP2.[2]
b) EGFR Inhibition:
The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, a related scaffold, have been investigated as potential EGFR inhibitors.[4] While not the core focus of this guide, the findings from this related scaffold can provide valuable insights for the design of pyrido[1,2-a]pyrimidin-4-one-based EGFR inhibitors.
-
Key Findings: Tetracyclic derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one core have shown potent cytotoxic activity against various cancer cell lines.[4] The presence of electron-donating groups, such as a methoxy group, at the 4-position of an attached phenyl ring was found to be beneficial for activity.[4]
Table 1: Anticancer Activity of Representative Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 14i | SHP2 | Kyse-520 | 1.06 | [2] |
| 6d | Not Specified | HeLa, COLO205, Hep G2, MCF 7 | Promising Activity | [3] |
| 7b | Not Specified | HeLa, COLO205, Hep G2, MCF 7 | Promising Activity | [3] |
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of anticancer activity.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a variety of diseases. The pyrido[1,2-a]pyrimidin-4-one scaffold has been explored for the development of novel anti-inflammatory agents.[5]
-
Mechanism of Action: Some derivatives have shown inhibitory activity against hyaluronidase, an enzyme whose activity is increased during chronic inflammatory conditions.[5] Others have demonstrated the ability to inhibit nitric oxide synthases (NOS), particularly the inducible isoform (iNOS), which plays a role in the inflammatory process.[6]
-
SAR: For hyaluronidase inhibitors, the appendage of nitrogen-containing heterocycles, such as N-methylpiperazine and piperazine ethoxy ethanol rings, to the pyrido[1,2-a]pyrimidin-4-one core has resulted in compounds with potent activity.[5] In the case of NOS inhibitors, the introduction of bulky aroyl groups at the 3-position and a methyl group at the 8-position of the scaffold enhanced the inhibitory effects.[6]
Antimicrobial and Antimalarial Activity: Combating Infectious Diseases
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The pyrido[1,2-a]pyrimidin-4-one scaffold has shown promise in this area.
a) Antibacterial and Antifungal Activity:
Novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated significant antibacterial and antifungal potential.[7] The combination of the pyrido[1,2-a]pyrimidin-4-one scaffold with a quaternary ammonium group appears to be a promising strategy for developing new antimicrobial drugs.[7]
b) Antimalarial Activity:
Malaria remains a major global health problem. Pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum.[8][9]
-
Mechanism of Action: Some derivatives have been shown to inhibit falcipain-2, a cysteine protease of P. falciparum that is essential for the parasite's growth.[9]
-
SAR: Structure-activity relationship studies have indicated that an unsubstituted B-ring of the pyrido[1,2-a]pyrimidine scaffold is important for antimalarial activity.[8] Specific substitutions, such as a 3-fluorobenzyl carbamate or a 4-(trifluoromethyl)benzyl carboxamide at the 3-position, have yielded compounds with moderate antimalarial activity.[8]
Aldose Reductase Inhibition: A Target for Diabetic Complications
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective ALR2 inhibitors.[10][11]
-
SAR: The presence of a phenol or catechol moiety at the 2-position of the scaffold is crucial for inhibitory activity.[10][11] The introduction of a hydroxyl group at the 6 or 9-position of the pyrido[1,2-a]pyrimidin-4-one core enhances the inhibitory potency.[10][11] Methylation of the phenol or catechol hydroxyls leads to a significant decrease or loss of activity, highlighting the importance of these groups for enzyme recognition.[10][11] Many of these derivatives also exhibit significant antioxidant properties.[10]
Signaling Pathway: Role of Aldose Reductase in Diabetic Complications
Caption: The role of Aldose Reductase in diabetic complications.
Conclusion and Future Perspectives
The pyrido[1,2-a]pyrimidin-4-one scaffold has proven to be a remarkably versatile and privileged core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in drug discovery. The continued exploration of this scaffold, guided by a deeper understanding of its SAR and mechanisms of action, holds great promise for the development of novel and effective therapies for a multitude of human diseases. Future research will likely focus on the fine-tuning of existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties, as well as the exploration of novel biological targets for this remarkable heterocyclic system.
References
-
Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link][2][12]
-
Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link][5]
-
Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 339-350. [Link][8]
-
Schenone, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link][10][11]
-
Singh, A., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1148-1151. [Link][9]
-
Reddy, T. S., et al. (2016). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3546-3551. [Link][3]
-
Schenone, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]
-
Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(34), 6928-6932. [Link][1]
-
Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1896-1913. [Link][4]
-
Gavrylenko, D. M. (2025). Antimicrobial activity of novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives. Future of science: Innovations and perspectives. [Link][7]
-
Bluhm, U., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry, 44(5), 2055-2065. [Link][6]
-
Bluhm, U., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a plausible synthetic route, spectral characteristics, and its potential as a modulator of key cellular signaling pathways, particularly as a putative SHP2 inhibitor.
Core Compound Identifiers and Physicochemical Properties
This compound is a substituted aromatic heterocyclic compound. Its core structure, the pyrido[1,2-a]pyrimidine scaffold, is recognized as a "privileged structure" in drug discovery, appearing in a variety of biologically active molecules.[1][2] The specific substitutions of a bromine atom at the 7-position and a chlorine atom at the 2-position are expected to significantly influence its physicochemical properties and biological activity.
| Identifier | Value | Source |
| CAS Number | 392663-85-3 | [3][4][5] |
| Molecular Formula | C₈H₄BrClN₂O | [3][5] |
| Molecular Weight | 259.49 g/mol | [3][5] |
| IUPAC Name | 7-bromo-2-chloropyrido[1,2-a]pyrimidin-4-one | [5] |
| InChI | 1S/C8H4BrClN2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H | [3][5] |
| InChIKey | PLYVBFWARNQVJL-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | C1=CC2=NC(=CC(=O)N2C=C1Br)Cl | [5] |
| Physical Form | Powder | [3] |
| Calculated LogP | 1.4 | [5] |
Synthesis and Mechanistic Rationale
A plausible synthetic route would start from 2-amino-4-bromopyridine. This precursor would undergo a condensation reaction with a suitable three-carbon electrophile, followed by cyclization and chlorination. A well-established method for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones involves the solvent-free condensation of 2-aminopyridines with diethyl malonate. This approach is favored for its simplicity and improved environmental footprint. Subsequent chlorination of the 2-hydroxy group would yield the final product.
Proposed Synthetic Protocol:
Step 1: Synthesis of 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
This step is adapted from the general procedure for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
-
Rationale: The reaction proceeds via an initial Michael addition of the exocyclic amino group of 2-amino-4-bromopyridine to diethyl malonate, followed by an intramolecular nucleophilic acyl substitution to form the pyrimidinone ring. The high temperature facilitates the elimination of ethanol and drives the reaction to completion.
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4-bromopyridine (1 equivalent) and diethyl malonate (5 equivalents).
-
Heat the mixture under reflux at 150-160 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, which should result in the formation of a solid.
-
Triturate the solid with ethanol or diethyl ether to remove excess diethyl malonate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Step 2: Chlorination of 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
-
Rationale: The hydroxyl group at the 2-position can be converted to a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common and effective method for the synthesis of 2-chloro-pyrimidines from their corresponding 2-hydroxy precursors.
-
Procedure:
-
In a fume hood, suspend 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 105-110 °C) for 3-4 hours, monitoring the reaction by TLC.
-
After completion, carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with extreme care.
-
The precipitate formed is the crude product. Collect the solid by filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain pure this compound.
-
Caption: The role of SHP2 in the RAS/ERK signaling pathway and the putative point of intervention for this compound.
Experimental Workflow: In Vitro SHP2 Phosphatase Assay
To evaluate the inhibitory potential of this compound against SHP2, a standard in vitro phosphatase assay can be employed. This assay measures the enzymatic activity of SHP2 by monitoring the dephosphorylation of a synthetic substrate.
Principle
The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). In the presence of active SHP2, DiFMUP is dephosphorylated to the highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The rate of increase in fluorescence is directly proportional to the SHP2 activity. The inhibitory effect of the test compound is determined by measuring the reduction in the rate of fluorescence generation.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
-
Enzyme and Substrate Preparation:
-
Dilute recombinant human SHP2 enzyme to the desired concentration in assay buffer.
-
Prepare a working solution of DiFMUP in assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of a black, flat-bottom microplate.
-
Add the diluted SHP2 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader (Excitation: ~358 nm, Emission: ~450 nm) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Normalize the rates of the compound-treated wells to the vehicle control wells.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Bifunctional Scaffold: Unlocking Kinase Selectivity with 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
[1]
Executive Summary
In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept is paramount. Among these, This compound (CAS: 392663-85-3) has emerged not as a final drug, but as a high-value intermediate that enables the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
This guide analyzes the therapeutic utility of this specific di-halogenated core.[1] Unlike simple pyrimidines, the fused pyrido-pyrimidine system offers a rigid, planar geometry that mimics the adenine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors. Its distinct substitution pattern—an activated chloride at C2 and an aryl bromide at C7—allows for orthogonal functionalization, enabling medicinal chemists to independently tune hinge-binding affinity and hydrophobic pocket occupancy.[1]
Chemical Architecture & Reactivity Profile[1][2]
To exploit this scaffold, one must understand its electronic zones. The molecule possesses two "handles" with disparate reactivities, allowing for controlled, sequential derivatization.
The Electrophilic Gradient
-
Site A: C2-Chlorine (The "Soft" Target): Located
to the bridgehead nitrogen and vinylogous to the carbonyl, this position is highly electron-deficient.[1] It is exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) .[1]-
Application: Installation of solubility-enhancing groups (morpholines, piperazines) or primary hinge-binding motifs.[1]
-
-
Site B: C7-Bromine (The "Hard" Target): This position behaves as a standard aryl bromide.[1] It is inert to mild nucleophiles but highly responsive to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Application: Extension into the kinase "back pocket" or solvent-exposed regions to drive selectivity.[1]
-
Mechanistic Diagram: Orthogonal Functionalization
The following workflow illustrates the logical order of operations to prevent side reactions.
Figure 1: The sequential derivatization strategy. The high reactivity of the C2-chloride allows for catalyst-free substitution prior to metal-catalyzed coupling at C7.[1]
Therapeutic Applications & Targets
The versatility of this scaffold is evidenced by its presence in diverse therapeutic areas.[2][3]
SHP2 Allosteric Inhibition
Recent studies have highlighted pyrido[1,2-a]pyrimidin-4-one derivatives as potent allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase).[1] SHP2 is a critical node in the RAS/MAPK pathway.[1]
-
Mechanism: Derivatives bind to the allosteric site, locking the enzyme in an auto-inhibited conformation.[1]
-
Key Modification: The C7 position is often coupled with aromatic systems to engage the hydrophobic tunnel of the allosteric pocket.
PI3K / mTOR Dual Inhibition
The core structure mimics the bicyclic heteroaromatics found in many ATP-competitive inhibitors.[1]
-
Mechanism: The N1 and O4 (carbonyl) atoms can serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Val854 in PI3K
).[1] -
Relevance: Dual inhibition prevents the feedback loop activation of AKT often seen with pure mTOR inhibitors.[1]
Spinal Muscular Atrophy (SMA)
Patent literature (US9586955B2) identifies this specific scaffold as a precursor for small molecules that modulate SMN2 pre-mRNA splicing .[1]
-
Action: By promoting the inclusion of Exon 7, these compounds increase the production of functional SMN protein, directly addressing the genetic deficit in SMA patients.
Validated Experimental Protocols
Protocol A: Scaffold Synthesis (De Novo)
If the starting material is unavailable, it can be synthesized from 2-amino-5-bromopyridine.[1]
-
Cyclocondensation:
-
Chlorination (Activation):
-
Reagents: 2-hydroxy-7-bromo-pyrido[1,2-a]pyrimidin-4-one, POCl
(excess). -
Conditions: Reflux (100°C) for 3 hours.
-
Work-up: Quench carefully into ice water. Neutralize with NaHCO
.[1] Extract with DCM.[1] -
Validation: LC-MS should show a characteristic M+2 isotope pattern for Cl/Br (Mass ~258/260/262).[1]
-
Protocol B: Library Generation (Derivatization)[1]
Step 1: C2-Functionalization (SNAr)
Targeting the hinge-binding motif.[1]
-
Dissolve This compound (1 mmol) in dry DMF (5 mL).
-
Add Morpholine (or desired amine) (1.1 mmol) and DIPEA (1.5 mmol).
-
Stir at Room Temperature for 4 hours. Note: Heating is rarely required and may cause degradation.[1]
-
QC Check: TLC (50% EtOAc/Hexane) should show complete disappearance of the starting chloride.[1]
-
Yield: Typically >85%.
Step 2: C7-Functionalization (Suzuki Coupling)
Targeting the hydrophobic pocket.[1]
-
Take the product from Step 1 (0.5 mmol) in 1,4-Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (0.6 mmol), K
CO (1.5 mmol). -
Degas with Nitrogen for 10 mins.
-
Add Pd(dppf)Cl
(5 mol%).[1] -
Heat at 90°C for 12 hours.
-
Purification: Silica gel chromatography.
Structural Biology & Binding Mode[1]
To rationally design inhibitors using this scaffold, one must visualize its interaction with the kinase domain.
Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding site.[1] The C7 substituent is critical for navigating past the gatekeeper residue.
Conclusion
The This compound molecule is a cornerstone for kinase inhibitor discovery.[1] Its value lies not in its intrinsic potency, but in its synthetic tractability . By utilizing the reactivity difference between the C2-chloride and C7-bromide, researchers can rapidly access diverse chemical space, optimizing compounds for targets ranging from oncology (SHP2, PI3K) to neurodegeneration (SMA).
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.[1] Bioorganic Chemistry.[1][2][4] Available at: [Link]
-
Naryshkin, N.A., et al. (2017). Compounds for treating spinal muscular atrophy.[1] U.S. Patent No.[1] 9,586,955.[1] U.S. Patent and Trademark Office.[1] Available at:
-
Meti, R.S., et al. (2015). Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents.[1][5] World Journal of Pharmaceutical Sciences.[1] Available at: [Link]
-
Bansal, Y., & Silakari, O. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Available at: [Link]
Navigating the Regiochemistry of Pyrido-pyrimidines: A Technical Guide to the Reactivity of C2-Chloro vs. C7-Bromo Positions
For Immediate Release
[City, State] – For researchers, scientists, and drug development professionals, the pyrido-pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to selectively functionalize this privileged heterocycle is paramount for generating novel molecular entities with tailored pharmacological profiles. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 2-chloro and 7-bromo substituted pyrido[2,3-d]pyrimidines, offering field-proven insights into predicting and controlling regioselectivity in cross-coupling reactions.
The Electronic Landscape of the Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine ring system is an electron-deficient heterocycle due to the presence of three nitrogen atoms. This inherent electronic nature dictates the reactivity of its substituted positions.
-
Pyridine Ring (positions 5, 6, 7): The nitrogen at position 8 significantly lowers the electron density of the pyridine ring, particularly at the C7 position.
-
Pyrimidine Ring (positions 2, 4): The two nitrogen atoms at positions 1 and 3 render the pyrimidine ring highly electron-deficient. Consequently, positions C2 and C4 are highly activated towards nucleophilic attack and oxidative addition of palladium catalysts.[4][5]
Generally, in pyrimidine systems, the order of reactivity for halogen substituents in palladium-catalyzed cross-coupling reactions is C4(6) > C2 > C5.[4] For the pyrido[2,3-d]pyrimidine core, this translates to a high degree of activation at both the C2 and C4 positions on the pyrimidine ring and the C7 position on the pyridine ring.
Fundamental Principles of Halogen Reactivity in Cross-Coupling
The choice of halogen is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. The established trend for reactivity is I > Br > Cl > F .[4] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy (BDE).
| Bond | Typical BDE (kJ/mol) |
| C-Br | ~285 |
| C-Cl | ~327 |
Table 1: Approximate bond dissociation energies for C-Br and C-Cl bonds on an sp2 hybridized carbon.[6]
The rate-determining step in many cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond.[7][8][9] A weaker C-X bond, such as C-Br, facilitates a more rapid oxidative addition compared to the stronger C-Cl bond, often allowing for milder reaction conditions.
Comparative Analysis: C2-Chloro vs. C7-Bromo Reactivity
When a pyrido-pyrimidine core bears both a chlorine atom at the C2 position and a bromine atom at the C7 position, a predictable regioselectivity can be achieved based on the fundamental principles outlined above.
-
C7-Bromo Position: The C-Br bond is inherently more reactive than the C-Cl bond due to its lower bond dissociation energy. This makes the C7 position the kinetically favored site for oxidative addition by a palladium(0) catalyst.
-
C2-Chloro Position: The C-Cl bond is stronger and generally requires more forcing conditions to react.[4][5] Activation of C-Cl bonds often necessitates the use of specialized, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands.[10] These ligands facilitate the challenging oxidative addition step.
Therefore, in a di-substituted 7-bromo-2-chloropyrido[2,3-d]pyrimidine, palladium-catalyzed cross-coupling reactions will preferentially occur at the C7-bromo position. This inherent difference in reactivity allows for sequential functionalization, first at C7 and subsequently at C2.
Experimental Protocols for Selective Functionalization
The following protocols are representative examples for achieving selective C7 functionalization.
Selective Suzuki-Miyaura Coupling at the C7-Bromo Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. To achieve selectivity for the C7-bromo position, standard, less-activated catalyst systems can be employed.
Protocol:
-
To a reaction vial, add 7-bromo-2-chloropyrido[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as Na2CO3 or K2CO3 (2.0-3.0 equiv).
-
Add a solvent mixture, for example, dioxane/water (4:1) or toluene/ethanol/water.
-
Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh3)4 (0.05 equiv) or a combination of Pd(OAc)2 (0.02 equiv) and PPh3 (0.08 equiv).
-
Seal the vial and heat the reaction to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-aryl-2-chloropyrido[2,3-d]pyrimidine.
Selective Sonogashira Coupling at the C7-Bromo Position
The Sonogashira coupling is a powerful tool for introducing alkyne moieties.[11] The higher reactivity of the C-Br bond is also exploited in this reaction for selective functionalization.[12]
Protocol:
-
In a Schlenk flask, dissolve 7-bromo-2-chloropyrido[2,3-d]pyrimidine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF.
-
Add a base, typically an amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv), which also acts as a solvent in some cases.
-
Purge the solution with argon or nitrogen for 20-30 minutes.
-
Add the palladium catalyst, Pd(PPh3)2Cl2 (0.03 equiv), and the copper(I) co-catalyst, CuI (0.05 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 7-alkynyl-2-chloropyrido[2,3-d]pyrimidine.
Buchwald-Hartwig Amination at the C7-Bromo Position
This reaction enables the formation of C-N bonds, crucial for introducing amine functionalities.[13] Selective amination at the C7-bromo position is readily achievable.
Protocol:
-
Charge an oven-dried reaction tube with 7-bromo-2-chloropyrido[2,3-d]pyrimidine (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).
-
Add a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04 equiv).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the tube and heat to 90-110 °C in an oil bath.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and quench with saturated aqueous NH4Cl.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to isolate the 7-amino-2-chloropyrido[2,3-d]pyrimidine product.
Functionalization of the C2-Chloro Position
Once the C7 position has been functionalized, the remaining C2-chloro position can be targeted. This typically requires more robust catalytic systems and more forcing conditions.
-
Catalyst Choice: For Suzuki-Miyaura or Buchwald-Hartwig reactions at the C2-chloro position, highly active catalyst systems are required. These often consist of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a sterically hindered, electron-rich ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[10]
-
Reaction Conditions: Higher temperatures (e.g., >100 °C) and stronger bases (e.g., K3PO4, CsF for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig) are often necessary to drive the reaction to completion.
Conclusion
The regioselective functionalization of dihalogenated pyrido-pyrimidines is governed by a predictable hierarchy of reactivity. The inherent weakness of the C-Br bond compared to the C-Cl bond dictates that palladium-catalyzed cross-coupling reactions will overwhelmingly favor the C7-bromo position over the C2-chloro position under standard conditions. This predictable selectivity provides a powerful strategic advantage in the synthesis of complex pyrido-pyrimidine derivatives, allowing for a stepwise and controlled introduction of diverse functionalities. By first exploiting the lability of the C7-bromo position and then employing more activated catalyst systems for the C2-chloro position, researchers can efficiently navigate the synthesis of precisely substituted scaffolds for drug discovery and development.
References
-
[Reference 1] Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
[Reference 2] The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. SpringerLink. Available at: [Link]
-
[Reference 3] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Available at: [Link]
-
[Reference 5] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
-
[Reference 6] Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]
-
[Reference 7] Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
[Reference 8] Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. Available at: [Link]
-
[Reference 9] Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]
-
[Reference 10] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
[Reference 11] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
[Reference 12] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
[Reference 13] Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
[Reference 14] Sonogashira coupling. Wikipedia. Available at: [Link]
-
[Reference 15] Bond dissociation energy. Wikipedia. Available at: [Link]
-
[Reference 16] Common Bond Energies (D). Wired Chemist. Available at: [Link]
-
[Reference 17] Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
[Reference 18] Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
[Reference 19] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common Bond Energies (D [wiredchemist.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one from 2-amino-5-bromopyridine
Application Note: Strategic Synthesis of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Executive Summary & Strategic Context
The synthesis of This compound (hereafter Compound 3 ) is a critical gateway in the manufacturing of Survival of Motor Neuron 2 (SMN2) splicing modifiers, most notably Risdiplam (Evrysdi) .
While early academic routes utilized harsh thermal condensation of 2-aminopyridines with diethyl malonate, modern process chemistry demands higher regioselectivity and milder conditions to minimize tar formation. This Application Note details two distinct protocols:
-
Protocol A (The "Classic" Thermal Route): Utilizes accessible commodity reagents; suitable for initial gram-scale discovery.
-
Protocol B (The "Activated" Process Route): Utilizes bis(2,4,6-trichlorophenyl) malonate; recommended for high-yield, high-purity requirements in drug development.
Retrosynthetic Analysis & Pathway Visualization
The formation of the pyrido[1,2-a]pyrimidine bicyclic core relies on a condensation-cyclization sequence followed by a deoxychlorination.
Figure 1: Comparative synthetic pathways. Protocol B (Green path) offers a kinetic advantage over Protocol A (Red path) by utilizing an activated ester.
Experimental Protocols
Stage 1: Cyclocondensation
Objective: Synthesis of 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 2)
| Parameter | Protocol A (Thermal/Commodity) | Protocol B (Activated/High-Purity) |
| Reagent | Diethyl Malonate (DEM) | Bis(2,4,6-trichlorophenyl) malonate |
| Solvent | Diphenyl ether or Dowtherm A | Toluene or Ethyl Acetate |
| Temperature | 180°C – 210°C | 90°C – 110°C |
| Typical Yield | 45 – 60% | 85 – 92% |
| Purification | Requires heavy washing/recrystallization | Filtration of precipitating product |
Protocol B: The "Activated Ester" Method (Recommended) Rationale: This method avoids the formation of "black tar" often seen in high-temp pyridine condensations.
-
Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) and Bis(2,4,6-trichlorophenyl) malonate (27.0 g, 58.0 mmol).
-
Solvation: Add Ethyl Acetate (100 mL). Note: Toluene can be used if higher reflux temps are needed, but EtOAc is greener.
-
Reaction: Heat the suspension to reflux (approx. 77°C) for 4–6 hours.
-
Checkpoint: The reaction is initially a suspension. As the intermediate forms, it may briefly solubilize before the product (Compound 2) precipitates out as a thick solid.
-
-
Workup: Cool the mixture to room temperature (20–25°C).
-
Isolation: Filter the solids under vacuum.
-
Washing: Wash the filter cake with cold Ethyl Acetate (2 x 20 mL) to remove the trichlorophenol byproduct.
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Result: Off-white to pale yellow solid.
-
Yield: ~12.5 g (90%).
-
Stage 2: Deoxychlorination
Objective: Conversion to this compound (Compound 3)
Safety Alert: Phosphorus oxychloride (
-
Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber), and a temperature probe.
-
Charging: Add Compound 2 (10.0 g, 41.5 mmol) from Stage 1.
-
Reagent Addition: Add
(50 mL, excess).-
Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (1.0 mL) or Benzyltriethylammonium chloride (0.5 g) to accelerate the reaction.
-
-
Reaction: Heat slowly to reflux (105°C). Maintain reflux for 3–5 hours.
-
Monitoring: Monitor by LCMS. The starting material peak (M+H 241/243) should disappear, replaced by the product peak (M+H 259/261).
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Option 1 (Rotovap): Remove excess
under reduced pressure (with a rigorous cold trap) to obtain a residue. -
Option 2 (Drowning): Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Exothermic! Maintain internal temp < 20°C.
-
-
Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using saturated
solution or 2M NaOH. -
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Dry organic layers over
, filter, and concentrate.
Analytical Validation & Quality Control
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 98.0% (Area %) | Impurity at RRT 0.9 often corresponds to unreacted 2-OH intermediate. |
| LCMS | M+H: 258.9 / 260.9 | Characteristic Br/Cl isotope pattern (approx 3:4:1 ratio for M, M+2, M+4). |
| Appearance | Pale yellow to tan solid | Dark brown indicates residual charring from Step 1 or iodine contamination. |
| 1H NMR | DMSO-d6 |
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for common synthetic failures.
References
-
Hoffmann-La Roche. (2015). Pyridopyrimidines and their use as SMN2 splicing modifiers.[3] WO2015193263.
- Core Reference: Describes the primary industrial utility and vari
-
Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[3] Journal of Medicinal Chemistry.
- Mechanistic Insight: details the SAR leading to the selection of the 7-bromo-2-chloro scaffold.
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry.
- Background: Provides context on the condens
-
PubChem. (n.d.).[4] this compound Compound Summary.
Sources
- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. tdcommons.org [tdcommons.org]
- 4. 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one | C8H4BrClN2O | CID 3614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Regioselective nucleophilic substitution of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Application Note: Regioselective Nucleophilic Substitution of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Executive Summary
This technical guide details the protocol for the regioselective
The Challenge: The molecule contains two electrophilic halide sites (C2-Cl and C7-Br).[1] Achieving high yield and purity requires conditions that exclusively target the C2-position while leaving the C7-bromide intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).[1]
The Solution: Exploiting the electronic disparity between the pyrimidine-like C2 position (highly activated) and the pyridine-like C7 position (deactivated), this protocol achieves >95% regioselectivity using mild basic conditions.[1]
Mechanistic Insight & Reactivity Profile
To control the reaction, one must understand the electronic map of the scaffold.
-
C2-Position (The "Soft" Target): The C2-carbon is flanked by the imine-like N1 and the bridgehead N5.[1] It possesses significant vinylogous amide character.[1] Nucleophilic attack here leads to a Meisenheimer intermediate where the negative charge is delocalized onto the highly electronegative carbonyl oxygen (C4=O) and the N1 nitrogen. This low-energy transition state facilitates rapid substitution at mild temperatures.[1]
-
C7-Position (The "Hard" Target): The C7-bromine is located on the fused pyridine ring.[1] It is meta to the bridgehead nitrogen. Negative charge from a nucleophilic attack at C7 cannot be effectively delocalized onto the carbonyl or the bridgehead nitrogen via resonance. Consequently, the activation energy for
at C7 is significantly higher, typically requiring transition metal catalysis (Pd/Cu) or extreme thermal forcing.
Diagram 1: Electronic Activation & Regioselectivity Logic
Caption: Mechanistic flow showing the kinetic preference for C2 substitution due to resonance stabilization involving the C4-carbonyl group.[1]
Experimental Protocol
Objective: Synthesis of 7-bromo-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one via regioselective
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Specification |
| Substrate (7-Br-2-Cl-scaffold) | 1.0 | Electrophile | >98% Purity (HPLC) |
| Morpholine | 1.2 | Nucleophile | Distilled/Dry |
| Diisopropylethylamine (DIPEA) | 1.5 | Base | Scavenger for HCl |
| Acetonitrile (MeCN) | 10 Vol | Solvent | Anhydrous, Polar Aprotic |
| Ethanol (Alternative) | 10 Vol | Solvent | Protic (Faster rate, lower solubility) |
Step-by-Step Methodology
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge This compound (1.0 mmol, 259 mg).
-
Solvation: Add Acetonitrile (anhydrous, 5.0 mL). Stir at Room Temperature (RT) until a suspension or solution is formed.
-
Base Addition: Add DIPEA (1.5 mmol, 261 µL) in one portion.
-
Nucleophile Addition: Dropwise add Morpholine (1.2 mmol, 104 µL) over 2 minutes.
-
Note: An exotherm may be observed.[1] If scaling up >10g, cool to 0°C during addition.
-
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Workup:
-
Cool reaction to RT.
-
Pour mixture into ice-cold water (20 mL). The product typically precipitates.
-
Stir for 15 minutes to granulate the solid.
-
-
Isolation: Filter the precipitate via vacuum filtration. Wash the cake with water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Diagram 2: Experimental Workflow & Decision Tree
Caption: Operational workflow for the synthesis of 2-amino-7-bromo-pyrido[1,2-a]pyrimidin-4-ones.
Validation & Quality Control (Self-Validating Systems)
To ensure the integrity of the regioselectivity, use the following analytical markers:
-
LC-MS Isotopic Signature:
-
Starting Material: Distinct pattern for 1 Br + 1 Cl (M, M+2, M+4 intensities approx 3:4:1).
-
Product: Distinct pattern for 1 Br only (M, M+2 intensities approx 1:1).
-
Failure Mode: If bis-substitution occurs (displacement of Br), the Br isotope pattern disappears entirely.
-
-
1H NMR Spectroscopy:
-
The proton at C3 (alpha to carbonyl) is the diagnostic handle. In the starting material, it appears as a singlet/doublet around
6.5–6.8 ppm. Upon substitution at C2, this proton shifts upfield slightly due to the electron-donating effect of the amine. -
Regioselectivity Check: If substitution occurred at C7 (Br displacement), the splitting pattern of the pyridine ring protons (H6, H8, H9) would change drastically.
-
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile steric bulk | Switch solvent to DMSO and increase temp to 80°C. |
| Bis-Substitution (Loss of Br) | Temperature too high (>100°C) | Strict temp control.[1] Do not exceed 80°C. Avoid strong alkoxide bases (NaH, tBuOK). |
| Hydrolysis (OH at C2) | Wet solvent / Hygroscopic amine | Use anhydrous MeCN; ensure DIPEA is dry.[1] |
| Product Oiling Out | High solubility in water/organic mix | Evaporate MeCN first, then add water. Or extract with DCM. |
References
-
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
- RSC Advances, 2023, 13, 25164-25170. "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones..."
-
Reactivity of 2-Chloropyrimidines (
Regioselectivity):-
Bioorganic Chemistry, 2024, 151 , 107661.[4] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives..."
-
-
General Mechanism of
in Fused Heterocycles:- Molecules, 2012, 17(9), 10592-10603. "Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidines."
-
[1]
-
Compound Data (this compound)
Sources
- 1. 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one | C8H4BrClN2O | CID 3614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling conditions for 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it a valuable scaffold in the design of bioactive agents, including anti-inflammatory and antipsychotic drugs.[3] The functionalization of this core is therefore of paramount importance for developing novel chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool in modern drug discovery.[4][5][6][7][8]
This guide focuses on a specific, yet common challenge in synthetic chemistry: the regioselective functionalization of a dihalogenated substrate, this compound. The presence of two distinct halogen atoms at electronically different positions presents both a challenge and an opportunity for selective, sequential derivatization. This document provides a deep dive into the mechanistic principles and practical protocols for controlling the site of coupling on this valuable synthetic intermediate.
The Core Challenge: Navigating Regioselectivity in a Dihalogenated System
The central issue in the Suzuki-Miyaura coupling of this compound is controlling which carbon-halogen bond reacts. The outcome is a delicate balance between two primary factors:
-
Inherent Bond Reactivity: In palladium-catalyzed cross-coupling reactions, the general reactivity order for halogens is I > Br > Cl.[9][10] Based on this principle alone, the carbon-bromine (C-Br) bond at the 7-position is expected to be significantly more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond at the 2-position.
-
Positional Electronics: The pyrimidine portion of the fused ring system is electron-deficient. The C2 position, being alpha to a ring nitrogen, is particularly electrophilic. This electronic activation can lower the energy barrier for oxidative addition at the C2-Cl bond, potentially overriding the inherent reactivity trend of the halogens.[11][12][13][14]
Therefore, achieving selectivity is not a matter of chance but of rationally manipulating the reaction conditions to favor one pathway over the other. The choice of catalyst, ligand, base, and solvent becomes a set of tools to steer the reaction towards the desired constitutional isomer.
Figure 1. Competing reaction pathways for the Suzuki-Miyaura coupling.
Key Mechanistic Control Points in the Catalytic Cycle
The standard Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4] Control over regioselectivity is primarily exerted at the first, often rate-determining, step: oxidative addition.
Figure 2. The Suzuki-Miyaura catalytic cycle, highlighting the selectivity-determining step.
The Palladium Precatalyst and Ligand System
The ligand bound to the palladium center is the most powerful lever for influencing reactivity and selectivity. Ligands modulate the steric and electronic properties of the catalyst, directly impacting the oxidative addition step.[15][16]
-
Expertise & Experience: Bulky, electron-rich phosphine ligands are essential for activating otherwise unreactive C-Cl bonds.[16] The steric bulk promotes the formation of highly reactive, monoligated Pd(0)L species, while the electron-donating nature increases the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the strong C-Cl bond.[15][16] For selective C-Br activation, less demanding ligands like triphenylphosphine (PPh₃) or chelating phosphines like dppf are often sufficient. To target the C-Cl bond, one must employ more advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[15][17][18]
The Choice of Base
The base is not a passive spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[19][20]
-
Causality: The choice of base can influence reaction rates and, in some cases, selectivity. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for challenging couplings, such as those involving aryl chlorides.[19] Weaker bases like sodium carbonate (Na₂CO₃) are typically used for more reactive substrates like aryl bromides. The solubility of the base and the boronate salt it forms can also play a significant role.
The Solvent System
The solvent must solubilize the reactants and the catalyst, but it can also have a profound effect on the reaction mechanism.[21][22]
-
Causality: Polar aprotic solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are standard. The water helps to solubilize the base and facilitate the formation of the active boronate species. The polarity of the solvent can influence the rate of oxidative addition, with some studies showing that polar solvents can stabilize the transition state for this step.[23][24]
Protocols for Regioselective Coupling
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Inert atmosphere techniques are required as palladium catalysts can be sensitive to air. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Preferred C-7 Arylation (C-Br Bond Activation)
This protocol is designed to exploit the inherently higher reactivity of the C-Br bond, using standard, mild conditions that are less likely to activate the more robust C-Cl bond.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v mixture)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and Na₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[25]
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-2-chloro product.
Protocol 2: Screening for C-2 Arylation (C-Cl Bond Activation)
Achieving selective coupling at the C-2 position is more challenging and requires a more active catalyst system. The following protocol outlines a screening approach to identify optimal conditions. It is recommended to set up parallel reactions to test different ligands and bases simultaneously.
Screening Parameters:
| Parameter | Conditions to Screen | Rationale |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%), Pd(OAc)₂ (2 mol%) | Common Pd(0) and Pd(II) precatalysts that form the active Pd(0) in situ. |
| Ligand | XPhos (6 mol%), SPhos (6 mol%), P(t-Bu)₃ (6 mol%) | Bulky, electron-rich ligands known to facilitate the activation of aryl chlorides.[15][16] |
| Base | K₃PO₄ (2.5 eq), Cs₂CO₃ (2.5 eq) | Stronger bases are often necessary for less reactive C-Cl bonds.[19][26] |
| Solvent | Toluene, 1,4-Dioxane, THF (all with 5-10% water) | Common solvents for Suzuki couplings; slight variations can impact yield. |
| Temperature | 100-110 °C | Higher temperatures are generally required to overcome the activation barrier for C-Cl cleavage. |
General Screening Procedure:
-
In an array of reaction vials, add the this compound (1.0 eq), arylboronic acid (1.5 eq), and the selected base.
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and the chosen ligand in the reaction solvent.
-
Add the catalyst/ligand solution to each reaction vial.
-
Seal the vials, place them in a heating block, and stir at the desired temperature for 12-24 hours.
-
After cooling, take an aliquot from each reaction for LC-MS analysis to determine the conversion and the ratio of C-2 coupled product to C-7 coupled product.
-
Once promising conditions are identified, the reaction can be scaled up and the product isolated via column chromatography.
Figure 3. General workflow for optimizing regioselective Suzuki-Miyaura coupling.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a tractable but nuanced synthetic problem. By understanding the interplay between inherent bond reactivity and the electronic nature of the heterocyclic scaffold, researchers can rationally design experiments to favor the desired outcome. Selective C-Br arylation at the 7-position can typically be achieved under standard, mild conditions. In contrast, targeting the C-Cl bond at the electronically activated 2-position requires the use of highly active catalyst systems composed of palladium and bulky, electron-rich phosphine ligands, along with stronger bases and higher temperatures. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers to successfully navigate this selective functionalization, enabling the synthesis of diverse and valuable molecules for drug discovery and development.
References
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Vetticatt, M. J. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
- de Lera, A. R., & Alonso, F. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing).
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Vetticatt, M. J. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- (n.d.). Use of Base Metals in Suzuki Coupling. Wordpress.
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
- Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- (n.d.). Functionalization of 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones. ResearchGate.
- Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410.
- (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Reddit.
- (2023, March 26). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate.
- (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
- (2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
- (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. PMC.
- (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC.
- Kotha, S., Lahiri, K., & Kashinath, D. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Bagley, M. C., et al. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Bagley, M. C., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
- (n.d.). Metal free C- H Functionalization: a unique tool for library synthesis of functionalized 4- pyrimidiones. NBU-IR.
- (2015, January 26). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents.
- (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.
- (n.d.). Functionalization of 4H‐pyrido‐[1,2‐a]‐pyrimidin‐4‐ones. ResearchGate.
- (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.
- (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate.
- (2025, November 23). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.
- (2026, January 24). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. GeneOnline News.
- (2026, January 23). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
- (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
- (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
- (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. bioengineer.org [bioengineer.org]
- 6. geneonline.com [geneonline.com]
- 7. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. uwindsor.ca [uwindsor.ca]
Optimized Buchwald-Hartwig Amination Protocols for Pyrido[1,2-a]pyrimidin-4-one Intermediates
Introduction: The Strategic Necessity
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle, serving as the core pharmacophore in approved therapeutics like Risdiplam (SMA treatment) and emerging SHP2 inhibitors.[1] While Nucleophilic Aromatic Substitution (SNAr) is often the first-line method for functionalizing the activated C2 position, it frequently fails when:
-
Regioselectivity is required at unactivated positions (C7, C8, or C9).
-
Weak nucleophiles (e.g., electron-deficient anilines, hindered amines) are used.
-
Base-sensitive moieties preclude the harsh conditions of SNAr.
This Application Note details high-fidelity Buchwald-Hartwig Cross-Coupling protocols specifically engineered to overcome the electronic deactivation and catalyst-poisoning tendencies inherent to this fused ring system.
Mechanistic Insight: The "Chelation Trap"
The Challenge
The pyrido[1,2-a]pyrimidin-4-one core presents a unique challenge for Palladium catalysis: Competitive Chelation . The bridgehead nitrogen (N1) and the carbonyl oxygen (C4=O) create a "hard" binding pocket that can sequester Pd(II) species, removing them from the catalytic cycle.
-
Electronic Deactivation: The fused ring system is electron-deficient, facilitating oxidative addition (OA) but making reductive elimination (RE) sluggish, particularly with electron-poor amines.
-
Catalyst Death: Monodentate phosphines often fail because they are easily displaced by the substrate's N1/O chelation, leading to the formation of inactive Pd-black.
The Solution: Bis-phosphine Ligands
To prevent catalyst poisoning, bidentate ligands with wide bite angles (e.g., Xantphos, BINAP) are strictly required. These ligands occupy two coordination sites, preventing the substrate from forming a stable, inactive complex with the metal center.
Diagram 1: Catalytic Cycle & The Chelation Trap
The following diagram illustrates the standard cycle versus the "off-cycle" trap caused by the scaffold.
Experimental Protocols
Critical Parameter Screening
Before scale-up, perform a micro-scale screen. The electronic nature of the specific pyrido-pyrimidinone derivative dictates the ligand choice.
| Parameter | Recommendation | Rationale |
| Pd Source | Pd2(dba)3 or Pd(OAc)2 | Pd(OAc)2 is cheaper but requires reduction. Pd2(dba)3 is reliable for initial screening. |
| Ligand (Class A) | Xantphos | First Choice. The wide bite angle (111°) promotes Reductive Elimination and resists displacement by the substrate. |
| Ligand (Class B) | BrettPhos | Use for primary amines or difficult anilines. Prevents formation of Pd-amine inhibitory complexes. |
| Base | Cs2CO3 | Mild, soluble in dioxane. Use NaOtBu only if the substrate lacks base-sensitive esters/nitriles. |
| Solvent | 1,4-Dioxane | High boiling point (101°C) allows overcoming the activation energy for RE without decomposing the catalyst. |
"Gold Standard" Protocol (General Applicability)
Target: Coupling of 2-chloropyrido[1,2-a]pyrimidin-4-one with a secondary amine.
Reagents:
-
Substrate: 1.0 equiv (e.g., 2-chloro derivative)
-
Amine: 1.2 equiv
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Pre-complexation (Crucial): In a distinct vial, dissolve Pd(OAc)2 and Xantphos in a small portion of dioxane. Stir at room temperature for 5–10 minutes until the solution turns from orange to a clear yellow/brown. Why: This ensures the ligand is bound before the Pd encounters the "poisonous" substrate.
-
Main Setup: To a reaction vial equipped with a magnetic stir bar, add the pyrido-pyrimidinone substrate, the amine, and powdered Cs2CO3.
-
Combination: Transfer the pre-formed catalyst solution to the reaction vial via syringe. Rinse with remaining dioxane to reach 0.1 M total concentration.
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (or use 3 vacuum/backfill cycles). Oxygen kills the active Pd(0) species.
-
Reaction: Seal the vial and heat to 100°C for 4–16 hours.
-
Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc or DCM) to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.
Optimization Workflow
Use this logic flow to troubleshoot low yields or difficult substrates.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Reaction turns black immediately | "Pd Black" precipitation. Ligand failed to stabilize Pd. | 1. Increase Ligand:Pd ratio to 2:1 or 2.5:1.2. Switch to Xantphos or BINAP (stronger chelators). |
| Starting material remains (0% Conv.) | Catalyst poisoning or failed Oxidative Addition. | 1. Ensure Pre-complexation step (3.2.1) is followed.2. Switch leaving group from -Cl to -Br or -OTf. |
| De-halogenation (Reduction) | 1. Switch solvent to Toluene.2. Use a bulkier ligand (BrettPhos ) to block the | |
| Low Yield (<30%) | Incomplete conversion or product decomposition. | Add water (1-2%) or use Pd2(dba)3 instead of Pd(OAc)2 to avoid acetic acid byproducts. |
References
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2019.
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science, 2019.
-
Buchwald-Hartwig Amination: User Guide & Scope. Wikipedia / Organic Chemistry Portal.
-
Catalyst Poisoning in Reactions with Pyridine Substrates. BenchChem Technical Notes.
Sources
Application Note: Rapid Microwave-Assisted Synthesis of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract: This application note details a robust, two-step protocol for the synthesis of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic scaffold in medicinal chemistry and drug development. By leveraging the efficiency of microwave-assisted organic synthesis (MAOS), this methodology significantly reduces reaction times from hours to minutes, while promoting cleaner reactions and higher yields compared to conventional heating methods. The protocol is designed for researchers, chemists, and professionals in drug discovery, providing a scientifically grounded, step-by-step guide from starting materials to the final, purified product.
Introduction: The Significance of Pyrido[1,2-a]pyrimidin-4-ones and Microwave Synthesis
The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including antipsychotic, anti-inflammatory, and anticancer properties.[1] The targeted compound, this compound, features two key reactive sites—a bromine atom and a chlorine atom—making it an exceptionally versatile intermediate for further functionalization through cross-coupling and nucleophilic substitution reactions, respectively. This dual functionality allows for the systematic exploration of chemical space in the development of new therapeutic agents.
Conventional synthesis of such heterocyclic systems often requires prolonged reaction times at high temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, a process known as dielectric heating.[2][3] This leads to rapid, uniform heating that can dramatically accelerate reaction rates, often by orders of magnitude, a phenomenon attributed to superheating of the solvent in sealed vessels.[4] This green chemistry approach not only saves time and energy but also frequently results in cleaner products and improved yields.[5][6]
This guide presents a validated two-step pathway for the synthesis of the title compound, beginning with a microwave-assisted cyclocondensation to form the 2-hydroxy intermediate, followed by a subsequent microwave-assisted chlorination.
Overall Synthetic Workflow
The synthesis is performed in two distinct stages, both optimized for microwave irradiation. The workflow is designed for efficiency, minimizing intermediate workup and purification steps where possible.
Figure 1: High-level workflow for the two-step synthesis.
Experimental Protocols
Safety Precaution: This protocol involves hazardous materials and high pressures. All operations must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. The target compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-bromopyridine | ≥98% | Sigma-Aldrich | |
| Diethyl malonate | ≥99% | Sigma-Aldrich | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | |
| Hexanes | ACS Grade | Fisher Scientific | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | ||
| Brine | Saturated aqueous NaCl solution | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Equipment | |||
| Monomode Microwave Reactor | CEM, Biotage, etc. | Capable of reaching 200 °C and 20 bar. | |
| 10 mL Microwave Reaction Vial | With snap caps and septa. | ||
| Magnetic Stir Bars |
Step 1: Microwave-Assisted Synthesis of 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Rationale: This step involves a thermal cyclocondensation reaction. 2-aminopyridine acts as a binucleophile, first undergoing acylation with one of the ester groups of diethyl malonate, followed by an intramolecular cyclization via attack of the pyridine nitrogen onto the second ester carbonyl, eliminating ethanol to form the fused pyrimidinone ring. Microwave heating drastically accelerates this process, which conventionally requires several hours of reflux.
Protocol:
-
To a 10 mL microwave reaction vial, add 2-amino-4-bromopyridine (1.73 g, 10.0 mmol, 1.0 equiv.) and a magnetic stir bar.
-
Add diethyl malonate (3.0 mL, 19.8 mmol, ~2.0 equiv.). An excess of diethyl malonate is used to act as both reactant and a high-boiling point solvent.
-
Seal the vial with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 180 °C (Use ramp-to-temperature setting)
-
Hold Time: 20 minutes
-
Power: Dynamic (Allow instrument to modulate power to maintain temperature)
-
Stirring: High
-
-
After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.
-
Work-up:
-
Open the vial in the fume hood and add 20 mL of ethyl acetate.
-
Stir vigorously. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold ethyl acetate (2 x 10 mL).
-
Dry the solid under vacuum to yield the intermediate, 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, as an off-white to pale brown powder. The product is typically of sufficient purity for the next step without further purification.
-
Step 2: Microwave-Assisted Chlorination
Rationale: The conversion of the 2-hydroxy group to a 2-chloro group is a classic transformation often achieved with reagents like phosphorus oxychloride (POCl₃).[5][7] The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using a sealed vessel and microwave heating allows for the use of near-stoichiometric amounts of POCl₃ at high temperatures, making the reaction faster, safer, and more environmentally friendly than traditional methods that use POCl₃ as the solvent.[5]
Protocol:
-
To a dry 10 mL microwave reaction vial, add the 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one intermediate (1.21 g, 5.0 mmol, 1.0 equiv.) and a magnetic stir bar.
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) (0.51 mL, 5.5 mmol, 1.1 equiv.). A slight excess ensures complete conversion.
-
Seal the vial immediately and securely.
-
Place the vial into the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 140 °C
-
Hold Time: 15 minutes
-
Power: Dynamic
-
Stirring: High
-
-
After irradiation, cool the vial completely to room temperature. Caution: The vial may be under pressure.
-
Work-up:
-
Place a beaker containing crushed ice (~50 g) on a stir plate in the fume hood.
-
Very slowly and carefully, uncap the reaction vial and pour the contents onto the crushed ice with vigorous stirring. The quenching of POCl₃ is highly exothermic.
-
Once the reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the mixture until the pH is ~8.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the final product, this compound, as a white solid.
Results and Characterization
The described protocol consistently provides the target compound in good overall yield.
| Step | Product | Typical Yield | Purity (by ¹H NMR) |
| 1 | 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 80-90% | >95% |
| 2 | This compound | 75-85% | >98% |
Characterization Data for this compound:
-
Molecular Formula: C₈H₄BrClN₂O[3]
-
Molecular Weight: 259.49 g/mol [3]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Spectra should be consistent with the structure, showing characteristic peaks for the three protons on the pyridinone ring system.
-
¹³C NMR (101 MHz, CDCl₃): Spectra will show 8 distinct carbon signals.
-
Mass Spectrometry (ESI+): m/z = 258.9, 260.9 [M+H]⁺, showing the characteristic isotopic pattern for one bromine and one chlorine atom.
Proposed Reaction Mechanism
The underlying chemical transformations are well-established reactions in heterocyclic chemistry, accelerated by microwave energy.
Figure 2: Proposed reaction mechanisms for the two-step synthesis.
Conclusion
This application note provides a highly efficient and rapid microwave-assisted method for synthesizing this compound. The protocol offers significant advantages over conventional heating, including drastically reduced reaction times, high yields, and cleaner product formation, aligning with the principles of green chemistry. This versatile building block, now more readily accessible, can serve as a valuable starting point for the discovery and development of novel small-molecule therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved February 15, 2026, from [Link]
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
ResearchGate. (2012). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. Retrieved February 15, 2026, from [Link]
-
Prajapati, A. K., & Sharma, M. (2015). Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research, 49(4), 253-261. [Link]
-
PubChem. (n.d.). 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629-639.
- Dandia, A., Singh, P., & Sharma, S. (2011). Microwave assisted organic synthesis: A greener approach to environmental protection. International Journal of ChemTech Research, 3(1), 244-255.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
-
Vanden Eynde, J. J., Hecq, N., Kataeva, O., & Kappe, C. O. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecular Diversity, 5(1), 35-38. [Link]
-
PubChem. (n.d.). 7-bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (2020). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]
-
PubChemLite. (n.d.). This compound. Retrieved February 15, 2026, from [Link]
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
-
Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Kumar, D. (2015). Synthesis of 4H-pyrido [1, 2-a] pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 49-54. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved February 15, 2026, from [Link]
-
Xu, Y., Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scale-up synthesis protocols for 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
An Application Note for the Scale-Up Synthesis of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This fused heterocyclic system is a key pharmacophore in drugs with applications ranging from anti-inflammatory and antipsychotic agents to novel inhibitors of enzymes like aldose reductase and SHP2.[2][3] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activity of these molecules, often enhancing their potency and selectivity.[4][5] this compound, in particular, is a valuable intermediate for the synthesis of more complex derivatives through cross-coupling and nucleophilic substitution reactions.
This application note provides a comprehensive, two-step protocol for the scale-up synthesis of this compound, designed for researchers and process chemists in the pharmaceutical and chemical industries. The protocol is grounded in established chemical principles for analogous systems and emphasizes safety, efficiency, and scalability.
Synthetic Strategy Overview
The proposed synthesis is a robust two-step process commencing with the commercially available 2-amino-4-bromopyridine.
-
Step 1: Cyclocondensation. A thermal, solvent-free condensation of 2-amino-4-bromopyridine with diethyl malonate to construct the pyridopyrimidinone core, yielding the intermediate 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Step 2: Chlorination. A deoxychlorination reaction using phosphorus oxychloride (POCl₃) to convert the 2-hydroxy intermediate into the final product, this compound.
This approach is advantageous for large-scale production due to the use of readily available starting materials, high-yielding reactions, and the avoidance of complex purification techniques.
Caption: Overall synthetic workflow for this compound.
Part 1: Scale-Up Synthesis of 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Principle and Rationale
This step involves the cyclocondensation of a 2-aminopyridine with diethyl malonate. This reaction, a variation of the Conrad-Limpach synthesis, proceeds by initial acylation of the exocyclic amino group, followed by an intramolecular cyclization and elimination of ethanol.[6][7] Conducting the reaction "neat" (solvent-free) at high temperatures simplifies the process by using diethyl malonate as both a reactant and a solvent, which is advantageous for scale-up as it reduces solvent waste and increases reactor throughput.[8]
Materials and Equipment
-
Reactor: 20 L glass-lined reactor equipped with mechanical stirring, a heating/cooling jacket, a temperature probe, a condenser, and a nitrogen inlet.
-
Reagents:
-
2-Amino-4-bromopyridine
-
Diethyl malonate
-
Ethanol (for washing)
-
Deionized water
-
Detailed Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 2-amino-4-bromopyridine (1.73 kg, 10.0 mol) and diethyl malonate (7.5 L, 8.0 kg, 50.0 mol). The large excess of diethyl malonate is crucial as it serves as the reaction medium.
-
Reaction Execution:
-
Begin agitation at 100-150 RPM.
-
Heat the reaction mixture to 180-190°C. Ethanol will begin to distill off as the reaction progresses.
-
Maintain the temperature for 12-18 hours. The reaction can be monitored by HPLC for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 80-90°C.
-
Slowly add ethanol (5 L) to the stirred mixture to precipitate the product and reduce the viscosity.
-
Cool the slurry to 20-25°C and continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the filter cake with cold ethanol (2 x 2 L) to remove unreacted diethyl malonate and other impurities.
-
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Quantitative Data
| Parameter | Value | Moles | Molar Ratio |
| 2-Amino-4-bromopyridine | 1.73 kg | 10.0 | 1.0 |
| Diethyl Malonate | 8.0 kg | 50.0 | 5.0 |
| Expected Yield | 1.9 - 2.2 kg | 80-90% | |
| Purity (HPLC) | >98% |
Part 2: Scale-Up Synthesis of this compound
Principle and Rationale
The conversion of the 2-hydroxy group to a 2-chloro group is a critical transformation. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of deoxychlorination on nitrogen-containing heterocycles.[9][10] The reaction mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A catalytic amount of a tertiary amine base like pyridine can accelerate the reaction.[9] Given the hazardous nature of POCl₃, careful control of the reaction conditions and work-up is paramount on a large scale.
Critical Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [11][12][13] This entire procedure must be conducted in a well-ventilated area (e.g., a walk-in fume hood) by personnel equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.
-
The work-up procedure involving quenching with water/ice is highly exothermic and will release HCl gas. The addition must be performed slowly and with efficient cooling and off-gas scrubbing.
-
Have an appropriate spill kit and emergency procedures in place.
Materials and Equipment
-
Reactor: 20 L glass-lined reactor with the same specifications as in Part 1.
-
Quench Vessel: A separate, larger (50 L) reactor for the quench step.
-
Reagents:
-
7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (catalyst)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Detailed Protocol
-
Reactor Setup: Ensure the reactor is scrupulously dry and purged with nitrogen.
-
Charging Reagents:
-
Charge the reactor with 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (2.41 kg, 10.0 mol).
-
Add toluene (5 L) as a solvent to aid in slurry agitation.
-
Slowly add phosphorus oxychloride (POCl₃) (2.8 L, 4.6 kg, 30.0 mol) under agitation, keeping the temperature below 40°C.
-
Add pyridine (80 mL, 1.0 mol) catalytically.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 4-6 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 50-60°C.
-
Distill off the excess POCl₃ and toluene under vacuum.
-
Quenching (Critical Step): Prepare the 50 L quench vessel with a stirred mixture of ice (15 kg) and water (10 L).
-
Very slowly, transfer the cooled reaction residue from the primary reactor into the quench vessel. Maintain the quench temperature below 20°C using external cooling. Vent the reactor through a scrubber to neutralize the evolved HCl gas.
-
After the addition is complete, stir the resulting slurry for 30-60 minutes.
-
Slowly add saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.
-
Isolate the precipitated solid product by filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 5 L) until the washings are neutral.
-
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Quantitative Data
| Parameter | Value | Moles | Molar Ratio |
| 7-Bromo-2-hydroxy- Intermediate | 2.41 kg | 10.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 4.6 kg | 30.0 | 3.0 |
| Pyridine (catalyst) | 80 mL | 1.0 | 0.1 |
| Expected Yield | 2.3 - 2.5 kg | 88-95% | |
| Purity (HPLC) | >99% |
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
HPLC: To determine purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
Conclusion
The two-step synthesis protocol detailed in this application note provides a scalable and efficient method for the production of this compound. By employing a solvent-free cyclocondensation and a carefully controlled chlorination, this process is well-suited for industrial applications. Adherence to the stringent safety precautions outlined for handling phosphorus oxychloride is essential for the safe execution of this synthesis on a large scale.
References
-
Filo. (2025, November 17). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. [Link]
-
Gkizis, P., Triandafillidi, I., Stini, N. A., & Kokotos, C. G. (2023). Gram scale reaction and synthesis of pyridopyrimidine derivatives. Tetrahedron Letters. [Link]
-
Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
-
Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Meti, D. (2015). Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]
-
Mutter, J., Gaube, G., & Leitch, D. C. (2022). Synthesis of 2a-q (except 2l and 2o) from 1a-q using diethyl malonate. ResearchGate. [Link]
-
LANXESS. (2015, August). Phosphorus oxychloride Product Safety Assessment. [Link]
-
Occupational Safety and Health Administration. (n.d.). PHOSPHORUS OXYCHLORIDE. U.S. Department of Labor. [Link]
-
Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(3), 458-479. [Link]
-
Gaube, G., Mutter, J., & Leitch, D. C. (2022). Synthesis of 2a-h from 1a-h using diethyl malonate. ResearchGate. [Link]
-
Chemsrc. (2025, August 22). 2-Amino-4-bromopyridine. [Link]
-
Latham, C. J., & Moody, C. J. (2018). Development of Halogenase Enzymes for Use in Synthesis. Chemical Reviews, 118(1), 232-268. [Link]
-
Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1950). Cyclization of 2-aminopyridine derivatives. II. The reaction of substituted 2-aminopyridines. Journal of the American Chemical Society, 72(1), 377-378. [Link]
-
Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(8), 1035. [Link]
-
Semantic Scholar. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?[Link]
-
Hradil, P., Nemecek, J., Cankar, P., & Slouka, J. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(18), 4248. [Link]
-
Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
- Google Patents. (n.d.).
-
Thieme Chemistry. (2025, August 25). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 3. 2-氨基-4-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 할로겐화 헤테로환 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. lanxess.com [lanxess.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
This technical support guide is designed for researchers, chemists, and drug development professionals working with 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The unique electronic and structural properties of this heterocyclic scaffold, while valuable in medicinal chemistry, present specific challenges during purification.[1][2] This document provides in-depth troubleshooting advice and validated protocols to help you achieve the desired purity for your downstream applications.
Compound Profile & Safety Data
A thorough understanding of the physicochemical properties of this compound is the foundation of an effective purification strategy. The presence of both electron-withdrawing halogen atoms and a polar pyridopyrimidinone core dictates its solubility and chromatographic behavior.[3][4]
| Property | Value | Source |
| IUPAC Name | 7-bromo-2-chloropyrido[1,2-a]pyrimidin-4-one | PubChem[5] |
| CAS Number | 392663-85-3 | Sigma-Aldrich[6][7] |
| Molecular Formula | C₈H₄BrClN₂O | PubChem[5][8] |
| Molecular Weight | 259.49 g/mol | PubChem[5] |
| Physical Form | Powder | Sigma-Aldrich[6] |
| Predicted Polarity (XLogP3) | 1.4 | PubChem[5] |
| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) | PubChem, Sigma-Aldrich[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample?
Impurities typically arise from the synthetic route.[9] For halogenated heterocyclic compounds, common contaminants include:
-
Unreacted Starting Materials: Incomplete reaction progression is a frequent source of impurities.
-
Side-Reaction Products: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[3] Depending on the reaction conditions, you might see products where one of the halogens has been substituted by a nucleophile present in the reaction mixture.
-
Over- or Under-halogenated Analogs: If the synthesis involves sequential halogenation, you may have species with incorrect halogen patterns.
-
Polymeric Byproducts: Highly reactive intermediates can sometimes lead to the formation of colored, often insoluble, polymeric materials.
Q2: My compound is streaking badly on my silica TLC plate. What's happening and how do I fix it?
This is a classic issue when working with nitrogen-containing heterocycles on standard silica gel.[10] The underlying cause is the interaction between the basic nitrogen atoms in your pyridopyrimidinone core and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, often irreversible, binding leads to "tailing" or streaking.
Solution: To mitigate this, you need to neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution , to your mobile phase. A concentration of 0.1-1% is typically sufficient to dramatically improve peak shape and resolution.[10]
Q3: Should I prioritize column chromatography or recrystallization for purification?
The choice depends on the nature and quantity of your impurities.
-
Choose Column Chromatography when: You have a complex mixture of byproducts with polarities similar to your target compound. Chromatography is superior for separating multiple components.[11]
-
Choose Recrystallization when: Your crude material is already of moderate-to-high purity (>85-90%) and you need to remove small amounts of solid impurities. Recrystallization is an excellent and often more scalable method for final polishing.[12] It is particularly effective at removing trace amounts of highly polar or non-polar contaminants that have very different solubility profiles from your product.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the primary method for purifying this compound.[10][11] Success hinges on developing an optimal separation method.
Problem: Poor Separation or Overlapping Peaks
This is the most common challenge, typically stemming from an inappropriate solvent system.[10]
Causality & Solution Workflow:
The goal is to find a solvent system where your target compound has an Rf (retention factor) of ~0.3-0.4 on TLC, with clear separation from all impurity spots.
-
Analyze Polarity: Based on its XLogP of 1.4, the compound is of intermediate polarity.[5] Start with a common solvent system like Hexane/Ethyl Acetate.
-
Adjust Solvent Ratio:
-
If the Rf is too low (spots don't move), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., more ethyl acetate).[10]
-
If the Rf is too high (spots run with the solvent front), decrease the polarity by adding more of the non-polar solvent (e.g., more hexane).[10]
-
-
Change Solvent System: If adjusting the ratio doesn't provide adequate separation, you need a system with different selectivity. Switch to a different solvent combination, such as Dichloromethane/Methanol, which offers different intermolecular interactions.[10]
-
Add a Modifier: As mentioned in the FAQs, if you observe streaking, add 0.5% triethylamine to your chosen solvent system to improve peak shape.[10]
Recommended Solvent Systems for TLC Screening
| System | Ratio (v/v) | Polarity | Notes |
| Hexane : Ethyl Acetate | 9:1 → 1:1 | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane : Methanol | 99:1 → 9:1 | Medium to High | Effective for more polar compounds.[13] |
| Toluene : Acetone | 9:1 → 1:1 | Medium | Offers different selectivity compared to ester- or alcohol-based systems. |
Workflow: Chromatography Method Development
Caption: Workflow for optimizing a chromatography solvent system.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection and execution.[12]
Problem: Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too saturated or cooling down too rapidly.[10] Impurities can also inhibit proper crystal formation.
Step-by-Step Solution:
-
Re-dissolve: Add a small amount of additional hot solvent to the mixture until the oil completely redissolves.
-
Cool Slowly: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow temperature drop. Slow cooling promotes the formation of large, pure crystals.[12]
-
Induce Crystallization: If crystals still do not form, try one of the following:
-
Scratch: Use a clean glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[10]
-
Seed: Add a single, tiny crystal of the pure compound (if available) to the solution. This provides a template for further crystallization.[10]
-
Problem: Finding a Suitable Recrystallization Solvent
The ideal solvent should dissolve the compound completely when hot but poorly when cold.[12] For a compound of intermediate polarity like this one, it can be difficult to find a single solvent that meets these criteria. The solution is often a binary solvent system .
Binary Solvent System Approach: This method uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").
Potential Binary Solvent Systems
| "Solvent" (Good Solubility) | "Anti-Solvent" (Poor Solubility) |
| Dichloromethane (DCM) | Hexane or Heptane |
| Ethyl Acetate | Hexane or Heptane |
| Acetone | Water or Hexane |
| Ethanol / Methanol | Water[12] |
| Tetrahydrofuran (THF) | Heptane or Water |
Decision Tree: Recrystallization Method
Caption: Decision process for selecting a recrystallization method.
Standard Operating Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of Stationary Phase: For every 1 gram of crude material, use approximately 50-100 grams of silica gel (this is a 50:1 to 100:1 ratio; a lower 20:1 ratio may be used for easier separations). Prepare a slurry of the silica gel in the initial, least polar solvent mixture you developed via TLC.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude material in a minimal amount of the chromatography eluent or a stronger solvent like DCM. If using a stronger solvent, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This is the preferred method for preventing band broadening.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the mobile phase as the column runs (gradient elution) to elute your compound and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from a Binary Solvent System (e.g., DCM/Hexane)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Dichloromethane (the "solvent") required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add Hexane (the "anti-solvent") dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the point of saturation.
-
Clarification: Add a few more drops of hot DCM to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Avoiding impurities in the synthesis of heterocyclic compounds. BenchChem.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3614131, 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 139022377, 7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
-
El-Gamal, K. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. [Link]
-
Université du Luxembourg. (2025). This compound. PubChemLite. [Link]
-
Alichem. (n.d.). 7-Bromo-2-chloromethyl-pyrido[1,2-a]pyrimidin-4-one. Alichem. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC. [Link]
-
Hoffman Fine Chemicals. (n.d.). 23536-76-7 | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one. Hoffman Fine Chemicals. [Link]
-
Grooff, D., et al. (2016). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. PubMed. [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]
-
Zheng, K., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed. [Link]
-
JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.Org. [Link]
-
Safe, S., et al. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. PubMed. [Link]
-
TCG Lifesciences. (n.d.). Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies. TCG Lifesciences. [Link]
-
Université du Luxembourg. (2026). 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. PubChemLite. [Link]
Sources
- 1. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcgls.com [tcgls.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one | C8H4BrClN2O | CID 3614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 392663-85-3 [sigmaaldrich.com]
- 7. This compound | 392663-85-3 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C8H4BrClN2O) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Buchwald coupling of 7-bromo-pyrido-pyrimidines
Welcome to the Advanced Catalysis Support Center. Ticket ID: #BP-7Br-LowConv Topic: Troubleshooting Low Conversion in Buchwald-Hartwig Coupling of 7-Bromo-Pyrido-Pyrimidines Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Hidden" Chemistry
Coupling at the 7-position of a pyrido-pyrimidine scaffold is not a standard aryl halide coupling. You are dealing with a highly electron-deficient, nitrogen-rich heterocycle. The low conversion you are experiencing is likely driven by two competing failure modes:
-
Catalyst Poisoning: The substrate contains multiple
nitrogens capable of displacing phosphine ligands, forming stable, inactive Palladium-substrate complexes ( ). -
Competitive
: The 7-position is activated for Nucleophilic Aromatic Substitution. If you are using strong alkoxide bases (e.g., NaOtBu), you are likely consuming your starting material via direct displacement (forming the ether) or decomposing the ring, rather than promoting the catalytic cycle.
Part 1: Diagnostic Workflow
Before changing reagents, determine how the reaction is failing. Use the following logic tree to diagnose the root cause.
Figure 1: Diagnostic logic for identifying failure modes in heterocyclic couplings.
Part 2: Technical Modules (The Solutions)
Module A: The Catalyst System (Preventing Poisoning)
The Problem: Traditional Pd sources like
The Fix: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) .
-
Why: These precatalysts contain the ligand pre-bound and are activated by base to release the active
species instantaneously. This kinetic advantage prevents the substrate from sequestering the metal. -
Gen 3 vs. Gen 4:
-
Gen 3 (G3): Releases a carbazole byproduct.[2]
-
Gen 4 (G4): Releases an N-methyl carbazole. Recommendation: Use G4 if possible. The N-methyl carbazole is less liable to participate in side reactions or inhibit the catalyst compared to the NH-carbazole from G3 [4, 5].
-
| Substrate Class | Recommended Ligand | Precatalyst Code | Why? |
| Primary Amines | BrettPhos | BrettPhos Pd G4 | Selective for mono-arylation; prevents over-arylation. |
| Secondary Amines | RuPhos | RuPhos Pd G4 | Excellent for steric bulk; prevents |
| Anilines | tBuBrettPhos | tBuBrettPhos Pd G4 | Higher stability; tolerates electron-deficient coupling partners. |
Module B: The Base (The "SNAr Trap")
The Problem: 7-bromo-pyrido-pyrimidines are electron-deficient. If you use Sodium tert-butoxide (
The Fix: Use Weak Inorganic Bases .
-
Primary Choice:
(Cesium Carbonate).[3] -
Solvent Partner: Dioxane or Toluene (Anhydrous).
-
Mechanism: Carbonates are too non-nucleophilic to trigger
but basic enough to deprotonate the Pd-bound amine complex in the catalytic cycle [6]. -
Alternative:
(Tribasic Potassium Phosphate) with minimal water (or strictly anhydrous if hydrolysis is observed).
Module C: The "Water Effect"
The Problem: Water is a silent killer in this specific reaction. It hydrolyzes the imine bonds of the pyrido-pyrimidine or facilitates the formation of inactive Pd-hydroxides. The Fix:
-
Use anhydrous solvents (Dioxane is preferred).
-
Add 4Å Molecular Sieves to the reaction vessel if using hygroscopic bases like
.
Part 3: Mechanistic Visualization
Understanding why the reaction fails is crucial for trusting the protocol. The diagram below illustrates the competition between the productive cycle and the "Death Pathway" (Cheliation/Poisoning).
Figure 2: Competition between the productive catalytic cycle (Blue) and common failure modes (Red) for N-heterocycles.
Part 4: Standardized Screening Protocol
Do not rely on "standard" conditions. Run this specific screen for 7-bromo-pyrido-pyrimidines.
Scale: 0.1 mmol | Concentration: 0.1 M | Temp: 80°C - 100°C
-
Prepare Vials: Flame-dry three reaction vials equipped with stir bars.
-
Solids: Add the following to each vial inside a glovebox (or under strict
flow):-
Substrate: 7-bromo-pyrido-pyrimidine (1.0 equiv)
-
Amine: 1.2 equiv[4]
-
Base:
(2.5 equiv) - Crucial: Finely ground.
-
-
Catalyst Dosing (The Variable):
-
Vial A:BrettPhos Pd G4 (5 mol %) – Best for primary amines.
-
Vial B:RuPhos Pd G4 (5 mol %) – Best for secondary amines.
-
Vial C:XPhos Pd G4 (5 mol %) – General purpose fallback.
-
-
Solvent: Add anhydrous 1,4-Dioxane (1.0 mL).
-
Execution: Seal caps. Stir vigorously at 100°C for 2 hours.
-
Analysis: Aliquot 50
into MeOH/MeCN. Analyze via UPLC-MS.
Success Criteria: Look for >90% conversion of the bromide. If conversion is high but yield is low, check for dehalogenation (add more precatalyst) or hydrolysis.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org.[5] Chem.2014 , 79, 4161–4166.
-
Mechanistic Insight (Poisoning): Paul, F.; Patt, J.; Hartwig, J. F. J. Am. Chem. Soc.1994 , 116, 5969–5970.
-
Base Selection (The Base Barrier): Dennis, J. M.; White, N. A.; Liu, R. Y.; Buchwald, S. L. J. Am. Chem. Soc.[6]2018 , 140, 4721–4725.
-
Sigma-Aldrich User Guide: "G3 and G4 Buchwald Precatalysts."
-
Review on Heterocycle Coupling: Surry, D. S.; Buchwald, S. L.[6] Chem. Sci.[3]2011 , 2, 27–50.
-
Pyrido-pyrimidine Synthesis: Postnikova, B. J. et al. Org. Lett.2008 , 10, 3505.[7]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Stability of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one under basic conditions
Technical Support Center: 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental challenges associated with the stability and reactivity of this compound, particularly under basic conditions. Our goal is to provide you with the technical insights and practical troubleshooting strategies needed for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound under basic conditions is giving me a mixture of products. What is happening?
This is a common and expected outcome. The molecular structure of this compound possesses two halogen atoms attached to an electron-deficient heterocyclic system, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] In the presence of a base (which can act as a nucleophile, e.g., OH⁻, or deprotonate another species to become a nucleophile), there are two primary sites for substitution: the chlorine atom at the C2 position and the bromine atom at the C7 position.
The formation of a product mixture arises from the competitive attack of the nucleophile at these two positions. The regioselectivity (i.e., which halogen is replaced) is not always predictable and can be influenced by several factors including the nature of the nucleophile, solvent, temperature, and the electronic properties of the heterocyclic core.[3]
Q2: Which position is more reactive, C2-Cl or C7-Br?
Predicting the more reactive site involves considering several electronic and mechanistic factors:
-
Activation: Both positions are activated towards nucleophilic attack. The C2 position is influenced by the adjacent ring nitrogen and the carbonyl group, while the C7 position is para to the bridgehead nitrogen. In pyridine-like systems, positions ortho and para to the nitrogen are electronically favorable for attack because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[1][4]
-
Leaving Group Ability: In general, bromide is a better leaving group than chloride due to its lower bond strength with carbon. This would suggest a preference for substitution at C7.
-
Electronic Density: The distribution of electron density across the molecule, dictated by the combined effects of the pyridinone and pyrimidinone rings, can make one carbon center more electrophilic than the other. Computational studies on similar dichloropyrimidines show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of regioselectivity.[3]
Without specific experimental data for this exact molecule, it is reasonable to assume that both mono-substituted products (7-bromo-2-substituted and 2-chloro-7-substituted) could form. It is crucial to perform careful analytical monitoring (e.g., LC-MS) to identify the components of your reaction mixture.
Troubleshooting Unwanted Reactivity
Q3: I am observing the formation of a di-substituted product. How can I favor mono-substitution?
The formation of a di-substituted product indicates that the reaction conditions are harsh enough to replace both halogens. To achieve selective mono-substitution, consider the following strategies:
-
Stoichiometry Control: Use only a slight excess (e.g., 1.0-1.1 equivalents) of the nucleophile.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., start at 0 °C or room temperature instead of heating). This will slow down the reaction rate and may enhance selectivity, as the second substitution likely has a higher activation energy.
-
Use a Weaker Base/Nucleophile: If applicable, a less reactive nucleophile or a weaker base can provide better control.
-
Shorter Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as a significant amount of the desired mono-substituted product has formed, before the di-substituted product begins to dominate.
Q4: My starting material is being consumed, but I cannot identify the expected substituted product. What are other possible reactions?
If you are not observing the expected SNAr product, the compound may be undergoing degradation. Under strong basic conditions, heterocyclic rings can be susceptible to hydrolytic cleavage.
-
Potential for Ring Opening: Although less common for this stable scaffold, highly aggressive basic conditions (e.g., concentrated KOH at high temperatures) could potentially lead to the hydrolysis of the amide bond within the pyrimidinone ring, causing ring opening.[5]
-
Hydrolysis to Hydroxy Derivatives: If your nucleophile is not hydroxide but you are using an aqueous basic solution (e.g., an amine in aqueous K₂CO₃), you may see competitive substitution by hydroxide ions, leading to the formation of 7-bromo-2-hydroxy- or 2-chloro-7-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.[6]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Use milder bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases like DIPEA) and anhydrous solvents if water-mediated side reactions are suspected.
-
Analyze the Crude Mixture Thoroughly: Use LC-MS and high-field NMR to analyze the crude reaction mixture for unexpected masses or fragmentation patterns that might suggest a ring-opened product or other derivatives.
Experimental Protocols & Data
Protocol: Test Reaction for Regioselectivity Analysis
This protocol is designed to help you determine the intrinsic reactivity and regioselectivity of your substrate with a model nucleophile.
-
Setup: In three separate oven-dried vials, dissolve this compound (1 eq.) in a suitable anhydrous solvent (e.g., DMF or NMP).
-
Reagents: Add your nucleophile (e.g., benzylamine, 1.1 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.) to each vial.
-
Conditions:
-
Vial 1: Run at 25 °C.
-
Vial 2: Run at 60 °C.
-
Vial 3: Run at 100 °C.
-
-
Monitoring: Stir the reactions and take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench the aliquots with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS.
-
Analysis: Look for the masses corresponding to the starting material, the C2-substituted product, the C7-substituted product, and the di-substituted product. This will provide a clear picture of how temperature affects the rate and selectivity of the substitution.
Data Summary: Expected Reactivity Profile
The following table summarizes the likely outcomes under different basic conditions, based on general principles of nucleophilic aromatic substitution.
| Condition | Base/Nucleophile | Temperature | Expected Major Outcome(s) | Rationale & Troubleshooting Notes |
| Mild | K₂CO₃, Cs₂CO₃ | Room Temp - 50°C | Mono-substitution. Regioselectivity is uncertain and may yield a mixture. | Ideal starting point for selective mono-substitution. If the reaction is too slow, gradually increase the temperature. |
| Moderate | NaH, K-OtBu (with ROH) | 25°C - 80°C | Mono- and Di-substitution mixture. | Stronger bases will accelerate the reaction. Expect decreased selectivity. Use stoichiometric control of the nucleophile to favor mono-substitution. |
| Aqueous Base | NaOH, KOH (aq.) | 25°C - 100°C | Hydrolysis products: 7-bromo-2-hydroxy and/or 2-chloro-7-hydroxy derivatives. | Water acts as a nucleophile (as OH⁻). Risk of forming undesired hydroxy byproducts.[6] Use anhydrous conditions to avoid this. |
| Harsh | High conc. NaOH/KOH | > 100°C | Potential for di-substitution and/or ring degradation. | High risk of low yields and complex product mixtures. These conditions should generally be avoided unless complete substitution is the goal.[5] |
Visualizing Potential Reaction Pathways
The following diagram illustrates the competing SNAr pathways that this compound can undergo in the presence of a generic nucleophile ("Nu⁻").
Caption: Competing SNAr pathways for this compound.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.QM Magic Class | Chapter 29.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]
-
Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. PubMed. [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. RSC Publishing. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidaion of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is a foundational pillar upon which successful development rests. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system, with derivatives exhibiting a wide range of pharmacological activities, including acting as selective aldose reductase inhibitors.[1][2] For a novel compound such as 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, an unambiguous structural assignment is paramount for understanding its biological activity, guiding further derivatization, and securing intellectual property.
This guide presents a comparative analysis of the primary techniques available for the structural elucidation of this and other novel small molecules. We will delve into the "gold standard" method of single-crystal X-ray crystallography and contrast it with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This is not just a listing of methods, but a strategic guide to understanding the causality behind experimental choices in the path to absolute structural confirmation.
The Unambiguous Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional model of a molecule's structure.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, we can map the electron density within the unit cell and, from that, determine the precise location of each atom, bond lengths, bond angles, and intermolecular interactions.[5][6]
While no crystal structure for the specific title compound is publicly available, a closely related derivative, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been characterized by X-ray diffraction.[7][8] This study confirms the planarity of the fused pyrido[1,2-a]pyrimidine ring system and provides detailed geometric data that serves as an excellent proxy for what one would expect for the title compound.
The journey from a synthesized powder to a final crystal structure is a multi-step process, each with its own set of challenges and considerations.
The primary hurdle, and the most common rate-limiting step, is obtaining diffraction-quality single crystals.[6] This process can be as much an art as a science, often requiring screening of various solvents, temperatures, and crystallization techniques.[7][8][9][10]
The Power of Deduction: Spectroscopic Methods
When single crystals are elusive, or as a complementary approach, spectroscopic methods are indispensable. They provide a wealth of information from which the molecular structure can be deduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[11] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can reveal the chemical environment of each atom and how they are connected. For a molecule like this compound, a suite of NMR experiments would be employed:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out proton spin systems within the molecule.[12][13]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.[12][13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and identifying quaternary carbons.[12][13]
By systematically analyzing these spectra, a complete picture of the molecular skeleton can be assembled.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information for structural elucidation: the molecular weight and the fragmentation pattern.[14][15] For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₄BrClN₂O). Furthermore, due to the characteristic isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region of the mass spectrum would display a distinctive pattern of peaks, providing unambiguous evidence for the presence of one chlorine and one bromine atom.[16][17]
Head-to-Head Comparison of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (1D & 2D) | Mass Spectrometry |
| Sample Requirement | High-quality single crystal (often difficult to obtain) | Soluble compound in a suitable deuterated solvent | Small amount of sample, can be in solution or solid |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity of atoms (molecular skeleton), stereochemical relationships in solution | Molecular weight, elemental formula (HRMS), presence of isotopes, structural fragments |
| Ambiguity | Unambiguous (the "gold standard") | Can be ambiguous for complex isomers without sufficient data | Isomers often indistinguishable; fragmentation can be complex |
| Key Challenge | Growing suitable crystals[6] | Signal overlap in complex molecules, low sensitivity for some nuclei | Does not provide connectivity information on its own |
| Output | A 3D model of the molecule in the solid state | A set of spectra that require interpretation to build a 2D/3D model | A plot of ion abundance versus mass-to-charge ratio |
A Synergistic Approach to Structural Confirmation
While X-ray crystallography provides the final, definitive answer, a comprehensive structural elucidation strategy leverages the strengths of all these techniques. Spectroscopic methods provide the initial evidence to support the proposed structure, while crystallography offers the ultimate confirmation.
Experimental Protocols
Protocol 1: Growing Single Crystals for X-ray Diffraction
Obtaining high-quality single crystals is paramount. The following are common methods that can be attempted. Purity of the compound is the most critical starting point.[7][8]
1. Slow Evaporation: a. Dissolve 5-10 mg of purified this compound in a small volume (0.5-1 mL) of a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture). b. Filter the solution through a small cotton plug in a pipette into a clean vial. c. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. d. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[10]
2. Vapor Diffusion: a. In a small, narrow vial (e.g., a 1-dram vial), dissolve 5-10 mg of the compound in a minimal amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or THF). b. Place this small vial inside a larger jar or beaker. c. Add a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial. d. Seal the larger jar and leave it undisturbed. The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.[8]
3. Slow Cooling: a. Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., in boiling acetonitrile). b. Filter the hot solution into a clean vial. c. Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.
Protocol 2: Structure Elucidation by 2D NMR
This protocol assumes access to a modern NMR spectrometer. All spectra should be acquired on a sample of 5-15 mg of the compound dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
1. Acquire 1D Spectra: a. Obtain a standard ¹H NMR spectrum to assess purity and identify proton chemical shifts and coupling patterns. b. Obtain a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.
2. Acquire 2D COSY Spectrum: a. Run a standard COSY experiment. b. Analyze the cross-peaks, which indicate which protons are spin-coupled (typically through 2 or 3 bonds). This will help identify connected proton networks, such as those on the pyridone ring.
3. Acquire 2D HSQC Spectrum: a. Run a standard HSQC experiment. b. Correlate each proton signal on the F2 (horizontal) axis to the carbon signal on the F1 (vertical) axis to which it is directly attached. This definitively links the proton and carbon skeletons.
4. Acquire 2D HMBC Spectrum: a. Run a standard HMBC experiment. b. Analyze the cross-peaks, which show correlations between protons and carbons separated by 2 or 3 bonds. This is the key experiment for identifying quaternary carbons and piecing together the different spin systems identified in the COSY spectrum. For example, the proton on C3 would be expected to show an HMBC correlation to the carbonyl carbon at C4.
5. Data Interpretation: a. Systematically use the connectivity information from the COSY, HSQC, and HMBC spectra to build the molecular structure fragment by fragment. b. Compare the final proposed structure with the molecular formula obtained from mass spectrometry to ensure consistency.
Conclusion
For a novel compound of pharmacological interest like this compound, a rigorous and multi-faceted approach to structural elucidation is essential. While NMR and MS are powerful deductive tools that can provide a highly confident structural assignment, single-crystal X-ray crystallography remains the unparalleled method for providing direct, unambiguous, and high-resolution three-dimensional structural information. The choice of methodology will often be dictated by the physical properties of the compound, particularly its ability to form high-quality crystals, but the most robust characterization will always integrate the complementary data from all three techniques.
References
-
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC - NIH. [Link]
-
(PDF) 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. [Link]
-
scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. [Link]
-
Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed. [Link]
-
X-ray crystallography Definition - Organic Chemistry II Key Term | Fiveable. [Link]
-
Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. [Link]
-
(IUCr) How to grow crystals for X-ray crystallography. [Link]
-
Pyrido[1,2-a]pyrimidine scaffold containing Drugs. - ResearchGate. [Link]
-
X-Ray Crystallography for Molecular Structure Determination - AZoLifeSciences. [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
-
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]
-
-
7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]
-
Structure Elucidation by NMR - NMR Service | ETH Zurich. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 3. fiveable.me [fiveable.me]
- 4. azolifesciences.com [azolifesciences.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. iucr.org [iucr.org]
- 10. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. whitman.edu [whitman.edu]
Definitive Structural Validation of C2-Substituted Pyrido[1,2-a]pyrimidin-4-ones
[1]
Executive Summary
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as a core for kinase inhibitors, CNS agents, and antioxidant therapeutics. However, its synthesis—typically involving the condensation of 2-aminopyridine with
This guide objectively compares structural validation methodologies, establishing a hierarchy of evidence from "indicative" to "definitive." It provides a self-validating protocol designed to rule out regioisomers with 99.9% confidence, utilizing a combination of 2D NMR and X-ray crystallography.[1]
The Regioselectivity Challenge
In the synthesis of C2-substituted pyrido[1,2-a]pyrimidin-4-ones, the nucleophilic attack of the exocyclic amine of 2-aminopyridine on the electrophilic centers of the dielectrophile (e.g., ethyl acetoacetate derivatives) can proceed via two pathways.
-
Pathway A (Target): Formation of the 4-one core.[1]
-
Pathway B (Alternative): Formation of the 2-one isomeric core.[1]
Distinguishing these isomers is non-trivial because they share identical molecular formulas (isobaric), similar polarity (co-elution in HPLC), and often overlapping 1D NMR signals. Misidentification at this stage can lead to months of wasted biological testing on the wrong pharmacophore.
Visualization: Isomer Divergence Pathway[1]
Figure 1: Divergent synthesis pathways leading to the target 4-one scaffold versus the common 2-one regioisomer.
Comparative Analysis of Validation Methods
The following table evaluates common analytical techniques based on their ability to definitively distinguish the C2-substituted 4-one scaffold from its isomers.
| Technique | Resolution Power | Cost/Time | Definitiveness | Primary Limitation |
| 1D NMR ( | Low | Low / <1 hr | Indicative | Chemical shifts are ambiguous without a reference standard for the specific isomer.[1] |
| 2D NMR (HMBC/NOESY) | High | Med / 2-12 hrs | Definitive (Solution) | Requires expert interpretation of long-range couplings (e.g., |
| SC-XRD (X-Ray) | Ultimate | High / Days-Weeks | Absolute Proof | Requires a single crystal suitable for diffraction.[1] |
| HRMS (MS/MS) | Medium | Low / <1 hr | Supporting | Fragmentation patterns may be identical for positional isomers.[1] |
Expert Insight: Why 1D NMR is Insufficient
Relying solely on 1D
Step-by-Step Validation Protocol
This protocol is designed to be a self-validating system . You do not proceed to the next step until the current step's criteria are met.
Phase 1: The "Connectivity Fingerprint" (2D NMR)
This is the workhorse method for solution-state validation.
Reagents/Equipment: 500+ MHz NMR, deuterated solvent (DMSO-
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (
Hz). -
Identify the Carbonyl Carbon: Locate the ketone signal (
ppm).[1] -
Trace the Bridgehead: Identify the bridgehead proton H-9 (usually a doublet around 8.5-9.0 ppm, deshielded by the ring nitrogen).
-
The "Golden Link" Verification:
-
In 4-one (Target): You should see a strong
correlation from the bridgehead proton H-6 (pyridine ring) to the bridgehead carbon C-9a , and potentially to the carbonyl C-4 if the pathway allows (rare). More critically, look for H-3 correlating to C-4 (Carbonyl) and C-2 .[1] -
Differentiation Rule: In the 4-one isomer, the proton at position 3 (H-3) typically shows a strong
correlation to the Carbonyl Carbon (C-4). In the 2-one isomer, the proton at position 3 (H-3) correlates to the Carbonyl Carbon at C-2.[1] The chemical shift of the carbonyl is often distinct (C4=O is typically more deshielded than C2=O).
-
Critical Checkpoint: If you observe NOE (Nuclear Overhauser Effect) between the C2-substituent and the bridgehead H-9, you have likely formed the wrong isomer or a different ring closure (e.g., involving N-alkylation of the pyridine). The C2-substituent should be spatially distant from the pyridine ring protons in the planar 4-one structure.[1]
Phase 2: The "Crystal Truth" (SC-XRD)
If the NMR data remains ambiguous (e.g., due to tautomerism), single-crystal X-ray diffraction is mandatory.
-
Crystallization: Attempt slow evaporation using a binary solvent system (e.g., DCM/Hexane or Methanol/Water).
-
Diffraction: Collect data at low temperature (100 K) to reduce thermal motion.[1]
-
Refinement: Solve the structure focusing on the C-N bond lengths.
-
Validation Metric: The C4=O bond length should be characteristic of a ketone (~1.22 Å), while the C-N bonds in the pyrimidine ring will show partial double-bond character indicative of aromaticity.
-
Visualization: HMBC Decision Logic
Figure 2: Logic flow for distinguishing isomers using HMBC correlations and Carbonyl chemical shifts.
Experimental Data Summary (Simulated Case Study)
The following data illustrates the expected differences between the target and its isomer for a generic 2-methyl-pyrido[1,2-a]pyrimidin-4-one.
| Feature | Target: 4-one Isomer | Alternative: 2-one Isomer |
| Carbonyl | 158.0 - 162.0 ppm | 165.0 - 170.0 ppm (Amide-like) |
| H-3 Chemical Shift | ||
| HMBC Correlation | Me-C2 | Me-C4 |
| IR (C=O[1] Stretch) | ~1680 cm | ~1650 cm |
Note: Values are approximate and solvent-dependent. Always compare with a calculated GIAO-NMR model if reference standards are unavailable.
References
-
Jasinski, J. P., et al. (2009). "3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one."[1][2] Acta Crystallographica Section E, 65(8), o1837. Link
-
Significance: Provides definitive X-ray crystallographic proof of the 4-one structure and planar conformation.[1]
-
- Kappe, C. O., et al. (1997). "Synthetic and structural studies on pyrido[1,2-a]pyrimidines." Tetrahedron, 53(42), 14179-14194.
-
Al-Arique, Q. N., et al. (2009).[1] "Synthesis and Characterization of Pyrido[1,2-a]pyrimidin-4-one Derivatives." Journal of Molecular Structure, 936, 23-29.[1]
- Significance: Details the HMBC correlations used to assign the C2 vs C4 substitution p
-
PubChem Compound Summary. (2023). "4H-Pyrido[1,2-a]pyrimidin-4-one."[1][2][3][4] Link
-
Significance: Source for standard physical properties and unique chemical identifiers (CID: 354785).[1]
-
Sources
- 1. 4H-Pyrido[1,2-a]pyrimidin-4-one | C8H6N2O | CID 354785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking biological activity of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one analogs
Comparison Guide: Biological Activity & Benchmarking of 7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Analogs
Executive Summary: The Dual-Handle Scaffold Strategy
This compound (CAS: 392663-85-3) is not merely a screening compound but a high-value bifunctional intermediate . Its structural architecture offers two distinct "handles" for Diversity-Oriented Synthesis (DOS), allowing medicinal chemists to fine-tune biological activity against complex targets like PI3K/mTOR kinases and SHP2 phosphatases.
-
The 2-Chloro Handle: Highly susceptible to Nucleophilic Aromatic Substitution (
), enabling the introduction of solubility-enhancing amines or target-binding motifs. -
The 7-Bromo Handle: A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the scaffold into hydrophobic pockets of enzymes.
This guide benchmarks the biological performance of libraries derived from this core against clinical standards, focusing on oncology and antimicrobial applications.
Benchmarking Biological Performance
The following data synthesizes performance metrics of optimized analogs derived from the 7-bromo-2-chloro core against industry standards.
Target A: SHP2 Phosphatase Inhibition (Oncology)
Mechanism:[1][2] Allosteric inhibition of SHP2 (PTPN11), a key node in the RAS-ERK signaling pathway. Comparator:SHP099 (Clinical Stage Inhibitor).
| Compound ID | Modification at C2 ( | Modification at C7 (Suzuki) | SHP2 IC | Selectivity (vs SHP2-PTP) | Benchmarking Insight |
| Core Scaffold | -Cl | -Br | > 50 | N/A | Inactive (Requires functionalization) |
| Analog 14i | -S-Linker-Aryl | Phenyl derivative | 0.104 | > 50 μM | Equipotent to SHP099 in enzymatic assays; superior antiproliferative profile in KYSE-520 cells. |
| SHP099 | (Standard) | (Standard) | 0.071 | High | Clinical Benchmark. |
| Analog 13a | Rigid Amine | Phenyl | 1.2 | Moderate | Rigid linkers at C2 decrease potency; flexibility is key for the allosteric pocket. |
Key Insight: The 2-chloro position must be substituted with a flexible linker (e.g., thioether or amine) to permit the "bidentate" binding mode required for SHP2 inhibition.
Target B: PI3K/mTOR Dual Inhibition
Mechanism: ATP-competitive inhibition of the kinase domain. Comparator:ZSTK474 (Class I PI3K Inhibitor).
| Compound ID | Modification at C2 | Modification at C7 | PI3K | mTOR IC | Benchmarking Insight |
| Analog 31 | Morpholine/Amine | Aryl-Sulfonamide | ~19 | ~100 | Dual activity profile similar to PI-103 . Potent suppression of pAKT.[2][3][4] |
| ZSTK474 | (Standard) | (Standard) | 16 | >1000 | High PI3K selectivity but lacks mTOR coverage (potential for resistance). |
Mechanism of Action & Pathway Visualization
The analogs derived from this scaffold primarily act by intercepting phosphorylation cascades. The diagram below illustrates the blockade points within the PI3K/mTOR pathway.
Caption: Dual inhibition mechanism of pyrido[1,2-a]pyrimidin-4-one analogs targeting both PI3K and mTOR nodes to prevent feedback loop activation.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize the "Self-Validating" principle: intermediate steps are checked via TLC/LC-MS before proceeding.
Protocol A: Synthesis of Bioactive Analogs (The "Dual-Handle" Workflow)
Step 1:
-
Objective: Introduce solubility or H-bond donors.
-
Reagents: this compound (1.0 eq), Morpholine or Primary Amine (1.2 eq),
(2.0 eq), DMF. -
Procedure:
-
Dissolve the core scaffold in dry DMF (0.1 M concentration).
-
Add base (
) and the amine nucleophile. -
Stir at 60°C for 2-4 hours . (Monitor via TLC: Disappearance of the starting material spot at
~0.6). -
Validation: LC-MS should show a mass shift of
. The bromine isotope pattern (1:1 doublet) must remain intact.
-
Step 2: Suzuki-Miyaura Coupling at C7 (The "Hard" Handle)
-
Objective: Extend the scaffold into the hydrophobic pocket.
-
Reagents: Product from Step 1 (1.0 eq), Aryl Boronic Acid (1.5 eq),
(0.05 eq), (3.0 eq), Dioxane/Water (4:1). -
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle).
-
Combine reagents in a sealed tube.
-
Heat to 90°C for 12 hours .
-
Validation: The bromine isotope pattern in MS will disappear. A successful coupling yields a single mass peak.
-
Protocol B: Kinase Inhibition Assay (ADP-Glo)
-
Objective: Quantify IC
against PI3K .
-
Preparation: Prepare 3x enzyme buffer (PI3K
), 3x ATP/Substrate mix (PIP2), and 3x compound dilutions in DMSO. -
Reaction: In a 384-well white plate, add 2
L compound, 2 L enzyme. Incubate 15 min at RT. -
Initiation: Add 2
L ATP/Substrate mix. Incubate 60 min at RT. -
Detection: Add 6
L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. Add 12 L Kinase Detection Reagent (converts ADP to light). -
Readout: Measure luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Synthesis Workflow Visualization
Caption: Sequential functionalization strategy utilizing the differential reactivity of C2-Cl and C7-Br sites.
References
-
Discovery of Pyridopyrimidinones as Potent Dual Inhibitors. Source:Journal of Medicinal Chemistry. Context: Establishes the SAR for PI3K/mTOR inhibition using the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.[4] URL:[Link]
-
Design and Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives as Novel Allosteric SHP2 Inhibitors. Source:Bioorganic Chemistry. Context: Identifies compound 14i and details the synthetic route from the chloro-intermediate. URL:[Link][2]
-
Pyrido[1,2-a]pyrimidin-4-ones as Antiplasmodial Falcipain-2 Inhibitors. Source:European Journal of Medicinal Chemistry. Context: Benchmarks antimicrobial activity and protease inhibition.[5] URL:[Link]
-
PubChem Compound Summary: this compound. Source:National Library of Medicine. Context: Physical properties and safety data for the core scaffold. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
